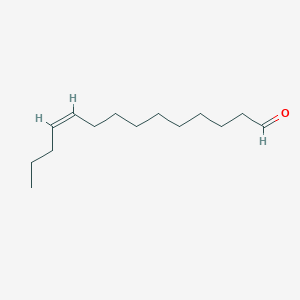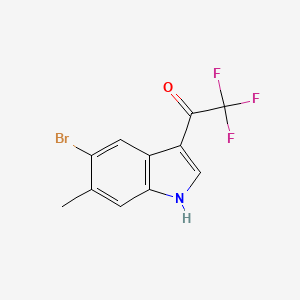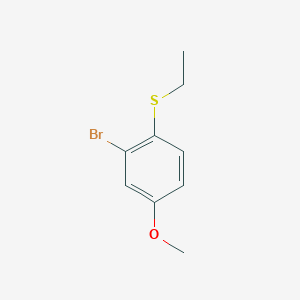![molecular formula C11H13NO6 B12287425 [(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)
[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido [(2,4,6-trimetoxifenil)carbamoil]fórmico es un compuesto químico con la fórmula molecular C11H13NO6. Se caracteriza por la presencia de un grupo carbamoil unido a una unidad de ácido fórmico, con tres grupos metoxilo en el anillo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido [(2,4,6-trimetoxifenil)carbamoil]fórmico generalmente implica la reacción de 2,4,6-trimetoxianilina con derivados del ácido fórmico en condiciones controladas. Un método común es la reacción de 2,4,6-trimetoxianilina con ácido fórmico en presencia de un agente deshidratante como cloruro de tionilo o oxicloruro de fósforo. La reacción se lleva a cabo bajo condiciones de reflujo, y el producto se purifica por recristalización.
Métodos de producción industrial
En un entorno industrial, la producción de ácido [(2,4,6-trimetoxifenil)carbamoil]fórmico puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para el rendimiento y la pureza, con un control cuidadoso de los parámetros de reacción como la temperatura, la presión y el tiempo de reacción. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido [(2,4,6-trimetoxifenil)carbamoil]fórmico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden producir aminas u otras formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo fenilo o en el grupo carbamoil.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos (p. ej., aminas, tioles) en condiciones apropiadas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo fenilo o en el grupo carbamoil.
Aplicaciones Científicas De Investigación
El ácido [(2,4,6-trimetoxifenil)carbamoil]fórmico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido [(2,4,6-trimetoxifenil)carbamoil]fórmico implica su interacción con objetivos moleculares y vías en los sistemas biológicos. El compuesto puede actuar como un inhibidor o un activador de enzimas, receptores o vías de señalización específicas. El mecanismo exacto depende del contexto de su uso y del sistema biológico específico que se está estudiando.
Comparación Con Compuestos Similares
El ácido [(2,4,6-trimetoxifenil)carbamoil]fórmico se puede comparar con otros compuestos similares, como:
Tris(2,4,6-trimetoxifenil)fosfina: Este compuesto se utiliza como ligando en la catálisis y tiene fuertes propiedades de base de Lewis.
Ácido [(2-metoxietil)carbamoil]fórmico: Otro derivado del ácido carbamoilfórmico con diferentes sustituyentes en el anillo fenilo.
La singularidad del ácido [(2,4,6-trimetoxifenil)carbamoil]fórmico radica en su patrón específico de sustitución y las propiedades químicas y biológicas resultantes.
Propiedades
Fórmula molecular |
C11H13NO6 |
|---|---|
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
2-oxo-2-(2,4,6-trimethoxyanilino)acetic acid |
InChI |
InChI=1S/C11H13NO6/c1-16-6-4-7(17-2)9(8(5-6)18-3)12-10(13)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |
Clave InChI |
ULIIZWBLYZFUNB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)NC(=O)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)


![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)


![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)






